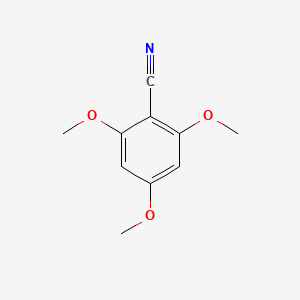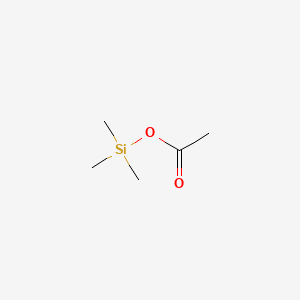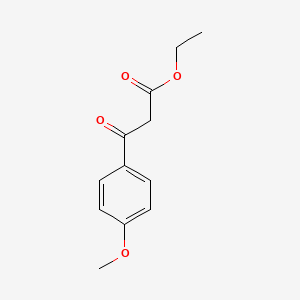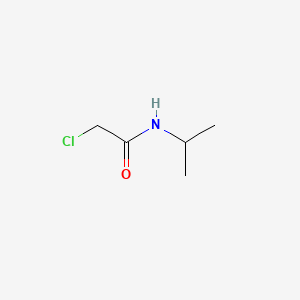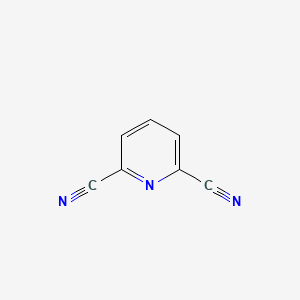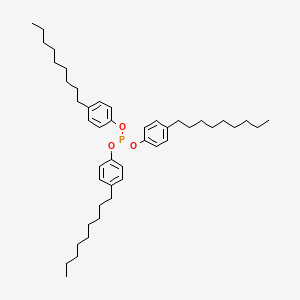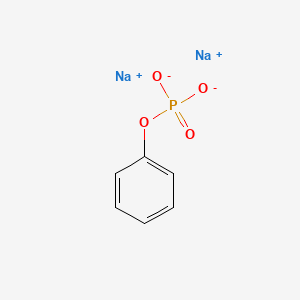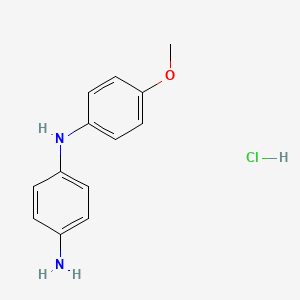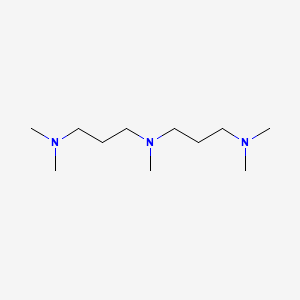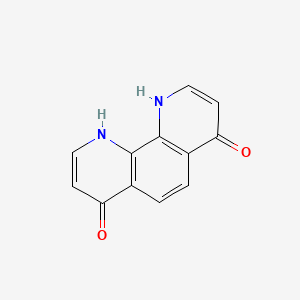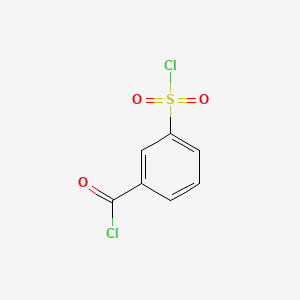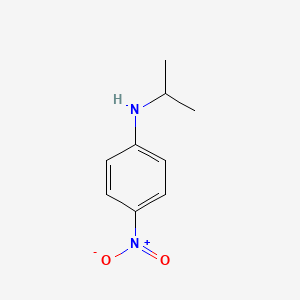
N-Isopropyl-4-nitroaniline
Vue d'ensemble
Description
N-Isopropyl-4-nitroaniline is an organic compound with the molecular formula C9H12N2O2 . It is a derivative of 4-Nitroaniline, which is used as a precursor to p-phenylenediamine, an important dye component .
Molecular Structure Analysis
The molecular structure of N-Isopropyl-4-nitroaniline consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Detailed structural analysis or crystallographic data specific to N-Isopropyl-4-nitroaniline was not found in the searched resources.Applications De Recherche Scientifique
Catalytic Applications
N-Isopropyl-4-nitroaniline and its derivatives are extensively used in catalysis. For instance, poly(N-isopropylmethacrylamide-co-methacrylic acid) microgels, which incorporate N-Isopropyl derivatives, have been explored for the synthesis and stabilization of silver nanoparticles. These microgels demonstrate significant potential in the catalytic reduction of 4-nitroaniline to p-phenylenediamine, following a pseudo-first order kinetic model (Farooqi et al., 2019). Similarly, poly(N-isopropylacrylamide-co-acrylic acid) microgel particles have been used for the in-situ synthesis of silver nanoparticles, which exhibit catalytic efficiency in the reduction of 4-nitroaniline in aqueous media (Farooqi et al., 2018).
Nonlinear Optical Properties
N-Isopropyl-4-nitroaniline and its mixtures with para-nitroaniline exhibit significant second-harmonic generation (SHG) activities. For instance, the SHG activity of a mixture of para-nitroaniline and N-isopropyl-4-nitroaniline was found to be 1670 times higher than that of urea, indicating strong nonlinear optical properties and potential applications in the field of photonics (Tasaka et al., 1991).
Biodegradation and Environmental Applications
Studies have shown that functional groups, such as isopropyl, can have a positive effect on the biodegradation of aniline chemicals. This is crucial in environmental applications where the removal of toxic compounds like 4-nitroaniline and 4-isopropyl aniline from wastewater is essential (Gu et al., 2016).
Bioengineering and Medical Applications
N-Isopropyl-4-nitroaniline derivatives have applications in bioengineering. Poly(N-isopropyl acrylamide) substrates, for example, are used for the nondestructive release of biological cells and proteins, significantly contributing to research in cell sheet engineering, tumor spheroid formation, and the study of bioadhesion (Cooperstein & Canavan, 2010).
Water Treatment and Pollution Control
N-Isopropyl-4-nitroaniline derivatives also play a role in water treatment. For instance, γ-Al2O3 bonded with 3-chloropropyltrimethoxysilane nanosorbents, which are related to nitroaniline compounds, demonstrate effective binding and removal of nitroaniline pollutants from water (Mahmoud et al., 2016).
Pharmaceutical and Drug Delivery Systems
In the pharmaceutical sector, N-(2-Hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains, similar to N-Isopropyl-4-nitroaniline, have been designed to promote efficient degradation by lysosomal enzymes, offering potential applications in drug delivery systems (Duncan et al., 1983).
Safety and Hazards
Orientations Futures
Future research should focus on optimizing its chemical synthesis and structure, exploring new potential applications, and identifying safer handling and use practices. Additionally, the conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a significant area of research .
Propriétés
IUPAC Name |
4-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)10-8-3-5-9(6-4-8)11(12)13/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSUWHFLMJLYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067067 | |
| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-4-nitroaniline | |
CAS RN |
25186-43-0 | |
| Record name | N-(1-Methylethyl)-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025186430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYL-4-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ6RUT2PFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

